molecular formula C19H21ClFNO2S B2412833 3-(3-chloro-4-fluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]propanamide CAS No. 2097869-34-4

3-(3-chloro-4-fluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]propanamide

Cat. No.: B2412833
CAS No.: 2097869-34-4
M. Wt: 381.89
InChI Key: UUYQDTCFUCDUPQ-UHFFFAOYSA-N
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Description

3-(3-chloro-4-fluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]propanamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

The synthesis of 3-(3-chloro-4-fluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]propanamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the core structure: This involves the reaction of 3-chloro-4-fluoroaniline with suitable reagents to introduce the oxan-4-yl and thiophen-2-yl groups.

    Amidation reaction: The intermediate product is then subjected to amidation to form the final propanamide structure.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions to enhance yield and scalability. This includes the use of catalysts, controlled temperature, and pressure conditions to ensure efficient synthesis.

Chemical Reactions Analysis

3-(3-chloro-4-fluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3-(3-chloro-4-fluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features, which may confer specific biological activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Material Science: The compound’s properties make it suitable for use in the development of novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-fluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved in its mechanism of action depend on the specific application and target.

Comparison with Similar Compounds

When compared to similar compounds, 3-(3-chloro-4-fluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]propanamide stands out due to its unique combination of functional groups. Similar compounds include:

    3-(3-chloro-4-fluorophenyl)-N-[(oxan-4-yl)methyl]propanamide: Lacks the thiophen-2-yl group, which may affect its biological activity.

    3-(3-chloro-4-fluorophenyl)-N-[(thiophen-2-yl)methyl]propanamide: Lacks the oxan-4-yl group, potentially altering its chemical properties.

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-N-[oxan-4-yl(thiophen-2-yl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFNO2S/c20-15-12-13(3-5-16(15)21)4-6-18(23)22-19(17-2-1-11-25-17)14-7-9-24-10-8-14/h1-3,5,11-12,14,19H,4,6-10H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYQDTCFUCDUPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CC=CS2)NC(=O)CCC3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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